tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and potential uses .
Biological Activity
Introduction
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- IUPAC Name : this compound
The compound is synthesized through the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid, typically using a base like triethylamine to facilitate the reaction.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, which can lead to various biological effects depending on the target involved .
Potential Targets
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can be critical in therapeutic applications.
- Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are vital for cellular functions.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. Similar piperazine derivatives have been evaluated for their ability to mitigate neurodegenerative diseases by targeting pathological hallmarks associated with Alzheimer's disease .
Toxicity and Selectivity
While exploring its biological activity, it is essential to consider the toxicity profiles and selectivity of this compound. Research has indicated that many compounds in this class can exhibit cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic contexts .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Structure | Anticancer | 5.0 |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Structure | Enzyme Inhibition | 10.0 |
This table highlights the variations in biological activity and potency among different piperazine derivatives.
Study on Enzyme Inhibition
A study conducted by researchers at Harvard University focused on small molecules similar to this compound as inhibitors of the PD-1 pathway. The findings revealed that these compounds could effectively block PD-L1 interactions, enhancing immune response in transgenic mouse models .
Neuroprotective Study
Another investigation evaluated the neuroprotective effects of piperazine derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers, suggesting a potential therapeutic application for neurodegenerative conditions .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLOHXGSORWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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